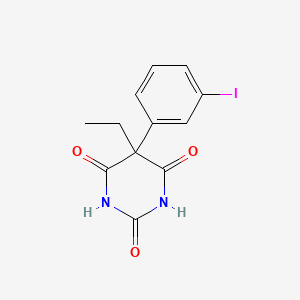![molecular formula C21H15Cl2N3O6 B14386713 1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene) CAS No. 88608-85-9](/img/structure/B14386713.png)
1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene) is a complex organic compound characterized by its aromatic structure with multiple nitro and chloro substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene) typically involves multiple steps, including nitration, halogenation, and coupling reactions. A common synthetic route might involve:
Nitration: Introduction of nitro groups to the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Introduction of chloro groups using chlorine gas or other chlorinating agents in the presence of a catalyst.
Coupling Reaction: Formation of the final compound through a coupling reaction involving the intermediate products.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and halogenation processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques would be essential to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene) can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxyl group using strong oxidizing agents.
Reduction: Reduction of nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Halogen substitution reactions where the chloro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of aromatic amines.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its multiple functional groups.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene) involves its interaction with molecular targets through its nitro and chloro groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, affecting biological pathways and enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-methylurea)
- 1,1’-[(4-Methyl-1,3-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)
- 1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-pyridylmethylurea)
Uniqueness
1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene) is unique due to its specific combination of nitro and chloro substituents, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
88608-85-9 |
|---|---|
Formule moléculaire |
C21H15Cl2N3O6 |
Poids moléculaire |
476.3 g/mol |
Nom IUPAC |
1,2-bis[(3-chloro-2-nitrophenyl)methyl]-3-methyl-4-nitrobenzene |
InChI |
InChI=1S/C21H15Cl2N3O6/c1-12-16(11-15-5-3-7-18(23)21(15)26(31)32)13(8-9-19(12)24(27)28)10-14-4-2-6-17(22)20(14)25(29)30/h2-9H,10-11H2,1H3 |
Clé InChI |
GPJHSQDDYNCOBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1CC2=C(C(=CC=C2)Cl)[N+](=O)[O-])CC3=C(C(=CC=C3)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


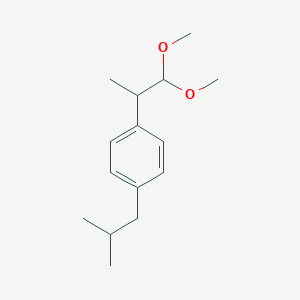
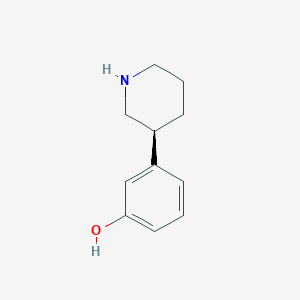
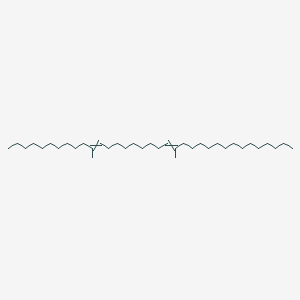
![3-[2-(Morpholin-4-yl)-2-oxoethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14386643.png)

![5-Bromo-3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]thiophene](/img/structure/B14386662.png)
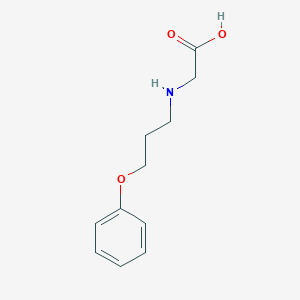
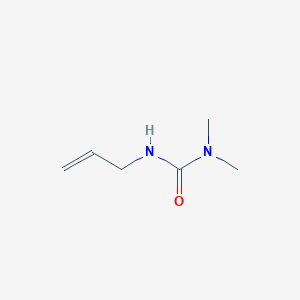
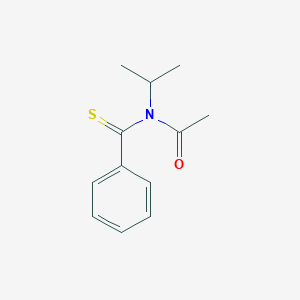

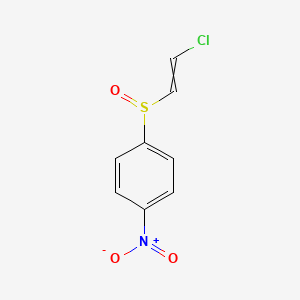
![2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14386694.png)
![6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14386701.png)
